molecular formula C7H8F3NO3 B13496055 n-Allyl-n-(2,2,2-trifluoroacetyl)glycine

n-Allyl-n-(2,2,2-trifluoroacetyl)glycine

Cat. No.: B13496055
M. Wt: 211.14 g/mol
InChI Key: BKWUBMHGTFTRMS-UHFFFAOYSA-N
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Description

n-Allyl-n-(2,2,2-trifluoroacetyl)glycine is an organic compound with the molecular formula C7H8F3NO3 and a molecular weight of 211.14 g/mol This compound is characterized by the presence of an allyl group and a trifluoroacetyl group attached to a glycine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Allyl-n-(2,2,2-trifluoroacetyl)glycine typically involves the reaction of allyl amine with trifluoroacetic anhydride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

n-Allyl-n-(2,2,2-trifluoroacetyl)glycine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

n-Allyl-n-(2,2,2-trifluoroacetyl)glycine has several applications in scientific research:

Mechanism of Action

The mechanism of action of n-Allyl-n-(2,2,2-trifluoroacetyl)glycine involves its interaction with specific molecular targets. The trifluoroacetyl group can form strong hydrogen bonds with biological molecules, influencing their structure and function. The allyl group can participate in various chemical reactions, modifying the activity of enzymes and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-Allyl-n-(2,2,2-trifluoroacetyl)glycine is unique due to the presence of both an allyl group and a trifluoroacetyl group attached to a glycine backbone. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C7H8F3NO3

Molecular Weight

211.14 g/mol

IUPAC Name

2-[prop-2-enyl-(2,2,2-trifluoroacetyl)amino]acetic acid

InChI

InChI=1S/C7H8F3NO3/c1-2-3-11(4-5(12)13)6(14)7(8,9)10/h2H,1,3-4H2,(H,12,13)

InChI Key

BKWUBMHGTFTRMS-UHFFFAOYSA-N

Canonical SMILES

C=CCN(CC(=O)O)C(=O)C(F)(F)F

Origin of Product

United States

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